Glyoxylurea sodium salt

描述

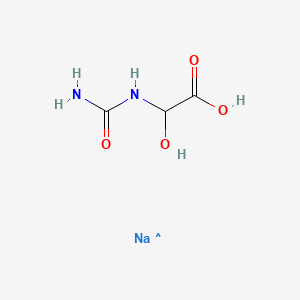

Structure

2D Structure

3D Structure of Parent

属性

InChI |

InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYKAASGHRMELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(NC(=O)N)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103192-53-6 | |

| Record name | Acetic acid, [(aminocarbonyl)amino]hydroxy-, monosodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103192-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Prevention

The principle of waste prevention is paramount in the green synthesis of glyoxylurea sodium salt. Traditional methods often utilize strong mineral acids like sulfuric or hydrochloric acid as catalysts, which generate significant amounts of acidic waste that is difficult to treat and dispose of. primescholars.com Modern approaches focus on replacing these liquid acids with solid, reusable catalysts, which minimizes waste generation at the source. google.com

Atom Economy

Atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product. The synthesis of glyoxylurea from glyoxylic acid and urea (B33335) is an addition reaction, which is inherently atom-economical.

The reaction is as follows: C₂H₂O₃ (Glyoxylic Acid) + CH₄N₂O (Urea) → C₃H₄N₂O₃ (Glyoxylurea) + H₂O

To form the sodium salt, glyoxylurea is reacted with a base like sodium hydroxide: C₃H₄N₂O₃ (Glyoxylurea) + NaOH → C₃H₃N₂NaO₃ (Glyoxylurea sodium salt) + H₂O

The theoretical atom economy for the initial condensation to form glyoxylurea is high, as all the atoms of the reactants are incorporated into the main product and a small molecule (water). The subsequent neutralization to form the sodium salt also has a high atom economy. Maximizing reaction yield ensures that the practical atom economy approaches the theoretical value. primescholars.comscranton.edu

Less Hazardous Chemical Syntheses

This principle encourages the use of substances that are less toxic to humans and the environment. In the synthesis of glyoxylurea sodium salt, this is primarily achieved by replacing hazardous catalysts. For instance, instead of corrosive and hazardous mineral acids, solid acid catalysts such as sulfonic resins or zeolites are employed. google.comscience.gov These catalysts are safer to handle and reduce the risks associated with the process. reagent.co.uk

Designing Safer Chemicals

The goal is to design chemical products that are effective yet have minimal toxicity. Glyoxylurea and its sodium salt are used as intermediates in various industries. While the final products may vary, ensuring the inherent safety of this intermediate is crucial. The synthesis process itself is designed to produce glyoxylurea sodium salt with high purity, minimizing the presence of potentially harmful unreacted starting materials or byproducts.

Design for Energy Efficiency

Energy-intensive processes have both environmental and economic drawbacks. The synthesis of glyoxylurea sodium salt can be made more energy-efficient by using highly active catalysts that allow the reaction to proceed at lower temperatures and pressures. panaamconsultants.com For example, the use of certain solid acid catalysts can reduce the required reaction temperature, thereby lowering energy consumption. science.gov

Use of Renewable Feedstocks

A key aspect of green chemistry is the shift from depletable fossil fuels to renewable resources. The starting materials for glyoxylurea sodium salt, glyoxylic acid and urea (B33335), can potentially be derived from renewable feedstocks. Glyoxylic acid can be produced through the oxidation of glycolic acid, which in turn can be synthesized via the fermentation of renewable resources like carbohydrates. google.comuva.nl Urea is commercially produced from ammonia (B1221849) and carbon dioxide, and efforts are underway to produce "green ammonia" using renewable energy.

Reduce Derivatives

The principle of reducing derivatives aims to simplify synthetic pathways by avoiding unnecessary steps like the use of protecting groups. taylorfrancis.com The direct condensation of glyoxylic acid and urea (B33335) to form glyoxylurea is a straightforward process that generally does not require derivatization, making it align well with this principle. This direct approach enhances efficiency and reduces the potential for waste generation.

常见问题

Q. What are the established synthesis protocols for glyoxylurea sodium salt, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions involving glyoxylic acid derivatives and urea under alkaline conditions. Key variables include pH (optimized at 8–10 using sodium hydroxide), temperature (40–60°C), and stoichiometric ratios of reactants . For example, in cyanamide activation studies, glyoxylate reacts with urea in the presence of Mg²⁺ cations to form glyoxylurea, which is stabilized as the sodium salt . Yield optimization requires monitoring intermediates via ¹³C NMR to track urea carbonyl peak intensity and confirm reaction progress .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound purity?

- FTIR : Confirm the presence of carbonyl (C=O) and urea (N–H) functional groups.

- ¹³C NMR : Identify glyoxylate-derived carbonyl signals (~170 ppm) and urea carbons.

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–220 nm) to quantify impurities.

- Elemental Analysis : Verify sodium content (theoretical ~12.5% for anhydrous form) . Data should be cross-validated against reference standards and reported with error margins (e.g., ±2% for HPLC purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reaction kinetics across studies?

Discrepancies often arise from variations in pH, ionic strength, or catalytic ions (e.g., Mg²⁺ vs. Ca²⁺). To address this:

- Reproduce Experiments : Standardize buffer systems (e.g., 50 mM phosphate buffer, pH 9.0) and document ionic contributions.

- Kinetic Modeling : Apply Michaelis-Menten or steady-state approximations to compare rate constants under differing conditions.

- Meta-Analysis : Use PRISMA guidelines to systematically review literature, categorizing data by experimental parameters (e.g., temperature, catalyst type) .

Q. What mechanistic insights explain this compound’s role in prebiotic phosphate activation?

Glyoxylurea acts as a phosphorylating agent via transient O-acylisourea intermediates. In the presence of Mg²⁺, it facilitates nucleophilic attack by inorganic phosphate on activated carboxyl groups, forming high-energy phosphoanhydrides (e.g., acetyl phosphate analogs). Key evidence includes:

- Isotopic Labeling : ¹⁸O tracing confirms phosphate incorporation into products.

- Computational Studies : Density functional theory (DFT) simulations reveal transition-state stabilization by sodium ions .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- pH-Dependent Stability : Compare decomposition rates in aqueous solutions (pH 3–11) using kinetic plots (ln[concentration] vs. time).

- Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing this compound bioactivity data with high variability?

- ANOVA : Compare means across treatment groups (e.g., dose-response assays).

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral or chromatographic datasets.

- Error Propagation : Calculate combined uncertainties for derived parameters (e.g., IC₅₀) using Monte Carlo simulations .

Q. How can systematic reviews on this compound’s applications adhere to Cochrane or PRISMA standards?

- Protocol Registration : Preregister objectives and inclusion criteria on PROSPERO.

- Risk of Bias Assessment : Use ROBIS tool for in vitro studies.

- Data Synthesis : Perform meta-regression to explore heterogeneity (e.g., solvent effects on reactivity) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s crystallographic data?

- CIF Files : Deposit in the Cambridge Structural Database (CSD) with full refinement parameters (R-factor < 5%).

- Thermal Ellipsoids : Include ORTEP diagrams with 50% probability levels.

- Validation : Check using checkCIF/PLATON to flag symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。